molecular formula C9H9N5 B13660226 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B13660226
M. Wt: 187.20 g/mol
InChI Key: RXHIYTREJJYVOW-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry that is present in a wide range of therapeutic agents due to its ability to form critical hydrogen bonds with biological targets . The 2-(pyridin-2-yl) substitution and the reactive hydrazinyl group at the 4-position make this molecule a valuable building block for the synthesis of more complex molecules, particularly through condensation reactions to form hydrazone derivatives . This structure is of significant interest in anticancer research. Pyrimidine-based compounds are known to inhibit various kinase targets, such as Focal Adhesion Kinase (FAK), which is overexpressed in several cancer types and is a promising target for anticancer agents . The 2,4-diaminopyrimidine motif, related to this reagent's structure, is a key feature in several FDA-approved and investigational drugs, including the ALK inhibitor ceritinib, underscoring the therapeutic relevance of this chemical class . Researchers can utilize this compound to develop novel compounds for evaluating cytotoxic activity and studying mechanisms of action in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C9H9N5/c10-14-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14)

InChI Key

RXHIYTREJJYVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Overview of Pyrimidine Synthesis

Pyrimidine derivatives are commonly synthesized via multi-step organic reactions starting from simpler precursors such as substituted pyrimidines or pyrimidine chlorides. The introduction of the hydrazinyl group typically occurs through nucleophilic substitution or hydrazinolysis reactions.

Key Synthetic Routes

Starting from 2-(Pyridin-2-yl)pyrimidine Precursors
  • The synthesis often begins with 2-(pyridin-2-yl)pyrimidine derivatives bearing a suitable leaving group (e.g., chloride) at the 4-position.
  • The 4-chloropyrimidine intermediate is prepared by chlorination of hydroxyl or oxo groups on the pyrimidine ring using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
  • Subsequent nucleophilic substitution with hydrazine hydrate introduces the hydrazinyl group at the 4-position, yielding this compound.
Hydrazinolysis of Pyrimidine-2-thione Derivatives
  • Pyrimidine-2-thione derivatives can be synthesized by condensation of appropriate aldehydes, ethyl cyanoacetate, and thiourea.
  • These thiouracil derivatives are then chlorinated at the 4-position to form 4-chloropyrimidine-2-thione intermediates.
  • Treatment with hydrazine hydrate replaces the chlorine with a hydrazinyl group, forming hydrazinyl-substituted pyrimidines.

Detailed Preparation Methodologies

Preparation of this compound via Chloropyrimidine Intermediate

Step Reaction Reagents and Conditions Notes
1 Formation of 4-chloropyrimidine intermediate Reaction of 2-(pyridin-2-yl)pyrimidine derivative with POCl3/PCl5, heating for several hours Chlorination replaces hydroxyl or oxo group at C-4 with chlorine
2 Nucleophilic substitution React 4-chloropyrimidine intermediate with hydrazine hydrate in ethanol under reflux Hydrazine displaces chlorine to form 4-hydrazinyl derivative
3 Purification Recrystallization from ethanol or other solvents Yields pure this compound

This method is supported by analogues in the literature where similar pyrimidine derivatives were synthesized using chlorination followed by hydrazinolysis.

Hydrazinolysis of Pyrimidine-2-thione Precursors

Step Reaction Reagents and Conditions Notes
1 Synthesis of pyrimidine-2-thione Condensation of ethyl cyanoacetate, thiourea, and substituted aldehydes in ethanol with potassium carbonate, reflux overnight Produces 6-substituted pyrimidine-2-thione derivatives
2 Chlorination Treat pyrimidine-2-thione with POCl3/PCl5 at elevated temperature Converts 2-thione to 4-chloropyrimidine-2-thione
3 Hydrazinolysis React 4-chloropyrimidine-2-thione with hydrazine hydrate in ethanol under reflux Replaces chlorine with hydrazinyl group
4 Purification Filtration, washing, and recrystallization Isolates hydrazinyl-substituted pyrimidine

This approach is detailed in the synthesis of related pyrimidine derivatives with biological activity, demonstrating the versatility of hydrazinolysis in introducing hydrazinyl groups.

Representative Experimental Data and Analytical Characterization

Compound Yield (%) Melting Point (°C) Key IR Absorptions (cm⁻¹) NMR Data (δ ppm) Mass Spectrum (m/z)
4-Chloro-6-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile 77 136-137 3406 (NH), 2220 (CN), 1612 (C=N) 3.71 (s, OCH3), 6.46-7.20 (m, aromatic H), 13.03 (s, NH) 309 (M+2), 307 (M+)
Hydrazinyl-substituted pyrimidine (post hydrazinolysis) 65 (typical) Variable NH stretching ~3350-3400 NH2 signals ~4-5 ppm, aromatic signals M+ corresponding to hydrazinyl derivative

Analytical techniques such as FT-IR, ^1H NMR, and mass spectrometry confirm the successful substitution of chlorine by hydrazinyl groups and the integrity of the pyrimidine and pyridinyl moieties.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Chlorination + Hydrazinolysis 2-(Pyridin-2-yl)pyrimidine derivatives POCl3/PCl5, hydrazine hydrate Heating, reflux in ethanol High regioselectivity, well-established Requires handling of corrosive chlorinating agents
Hydrazinolysis of Pyrimidine-2-thione Pyrimidine-2-thione derivatives POCl3/PCl5, hydrazine hydrate Reflux in ethanol Access to diverse substituted derivatives Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to yield dihydropyridine or dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydropyridine or dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and pyrimidine rings contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Fluorine and chlorine substituents (e.g., 12q, 13j, 13k) improve metabolic stability and target binding compared to non-halogenated analogs .
  • Ester vs. Amide : Ethyl esters (e.g., 12m , 12q ) exhibit higher anti-fibrotic activity (IC₅₀ ~45 µM) than amide derivatives (e.g., 13j , 13k ), likely due to enhanced cell permeability .

Anti-Fibrotic Efficacy :

  • Collagen Inhibition : Compounds 12m and 12q reduced hydroxyproline content (a collagen marker) by 40–50% at 50 µM, outperforming Pirfenidone (clinical reference) .
  • Dose-Dependent Effects : Both compounds suppressed COL1A1 expression in HSC-T6 cells, with 12m showing superior activity at lower concentrations (10–20 µM) .

Comparison with Hydrazine-Containing Analogs :

  • Kamal et al.
  • The hydrazinyl group in this compound may offer unique advantages in fibrosis by targeting TGF-β1 signaling, a pathway less explored in ester/amide analogs .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

StepConditionsYield (%)Purity (%)Reference
Hydrazine couplingToluene, Pd₂(dba)₃, BINAP, 100°C7595
ReductionFe powder, NH₄Cl, EtOH, 80°C8298
DeprotectionHCl/MeOH, K₂CO₃, rt9097

Q. Table 2. Spectroscopic Signatures of Key Functional Groups

GroupTechniqueSignature
Pyridin-2-yl1H NMRδ 7.5–8.5 ppm (multiplet)
Hydrazinyl (-NH₂)IR3300 cm⁻¹ (N-H stretch)
Pyrimidine ring13C NMRδ 155–165 ppm (C=N/C-O)

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